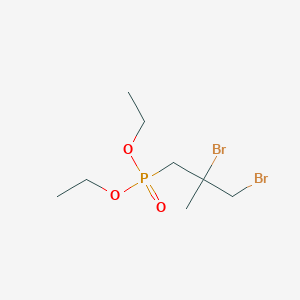
Diethyl (2,3-dibromo-2-methylpropyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2,3-dibromo-2-methylpropyl)phosphonate is an organophosphorus compound with the molecular formula C7H14Br2O3P. It is a derivative of phosphonic acid and contains two bromine atoms, making it a valuable intermediate in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2,3-dibromo-2-methylpropyl)phosphonate can be synthesized through the reaction of diethyl phosphite with 2,3-dibromo-2-methylpropyl bromide. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2,3-dibromo-2-methylpropyl)phosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: The compound can be reduced to form phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted phosphonates with various functional groups.
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine derivatives.
Scientific Research Applications
Diethyl (2,3-dibromo-2-methylpropyl)phosphonate has several applications in scientific research:
Biology: Investigated for its potential use in biochemical studies and as a probe for enzyme activity.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl (2,3-dibromo-2-methylpropyl)phosphonate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and phosphonate group play a crucial role in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by acting as a competitive inhibitor .
Comparison with Similar Compounds
Similar Compounds
Diethyl (2-bromoethyl)phosphonate: Contains a single bromine atom and is used in similar applications.
Diethyl (3-bromopropyl)phosphonate: Has a different alkyl chain length and is used in various synthetic reactions.
Diethyl (bromodifluoromethyl)phosphonate: Contains fluorine atoms and exhibits different reactivity.
Uniqueness
Diethyl (2,3-dibromo-2-methylpropyl)phosphonate is unique due to the presence of two bromine atoms, which enhances its reactivity and versatility in chemical reactions. Its specific structure allows for a wide range of applications in organic synthesis, making it a valuable compound in both research and industrial settings .
Properties
CAS No. |
651716-28-8 |
|---|---|
Molecular Formula |
C8H17Br2O3P |
Molecular Weight |
352.00 g/mol |
IUPAC Name |
1,2-dibromo-3-diethoxyphosphoryl-2-methylpropane |
InChI |
InChI=1S/C8H17Br2O3P/c1-4-12-14(11,13-5-2)7-8(3,10)6-9/h4-7H2,1-3H3 |
InChI Key |
PNKUBMMHTJXUOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(C)(CBr)Br)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


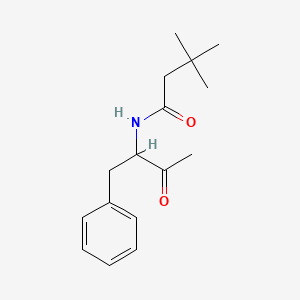
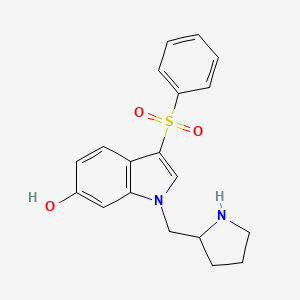
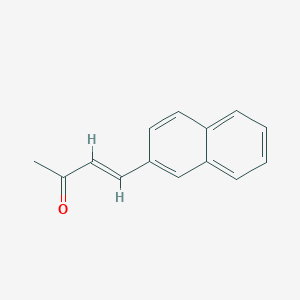
![[(2-cyclohexylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid](/img/structure/B12520495.png)
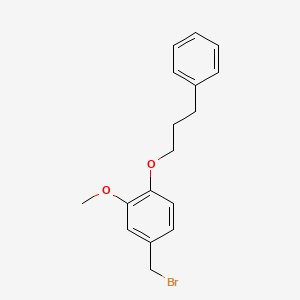

![methyl 3,4,5-tris[(3S)-3,7-dimethyloct-6-enoxy]benzoate](/img/structure/B12520513.png)

![2-(4-Fluorophenyl)-4-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine](/img/structure/B12520523.png)
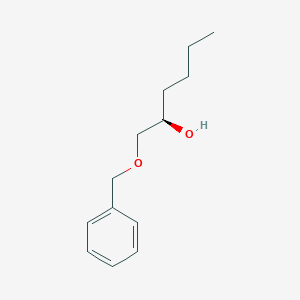
![3-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-hydroxypropyl carbamodithioate](/img/structure/B12520533.png)
![[4-Ethoxy-2-methyl-5-(propan-2-yl)phenyl]methanol](/img/structure/B12520539.png)
![2-[3-(4-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12520547.png)

